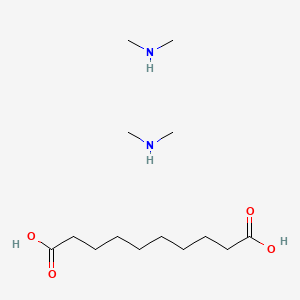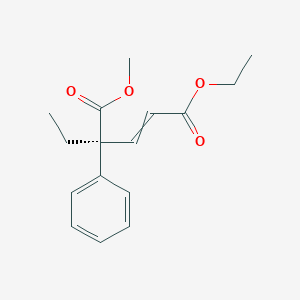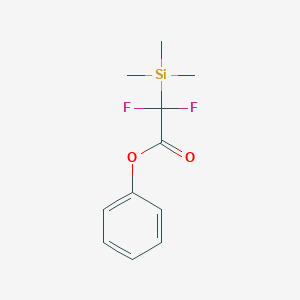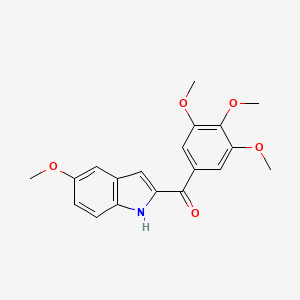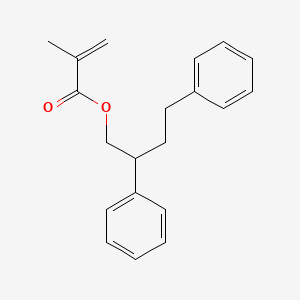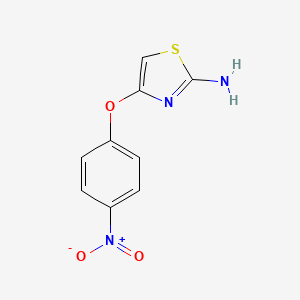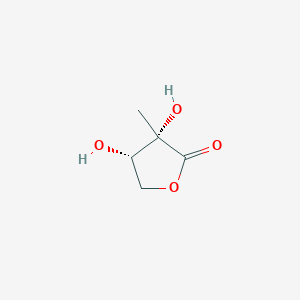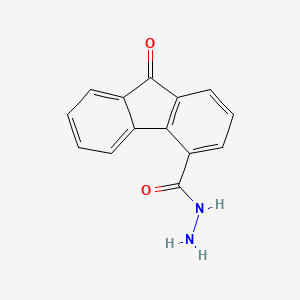
9-Oxofluorene-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Oxofluorene-4-carbohydrazide is a chemical compound derived from fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydrazide group attached to the 4th position of the fluorene ring, which also contains a ketone group at the 9th position. The molecular structure of this compound makes it a valuable intermediate in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxofluorene-4-carbohydrazide typically involves the reaction of 9-oxofluorene-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
- Dissolve 9-oxofluorene-4-carboxylic acid in ethanol.
- Add hydrazine hydrate to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
9-Oxofluorene-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives with reduced ketone groups.
Substitution: Substituted hydrazide derivatives with various functional groups.
Aplicaciones Científicas De Investigación
9-Oxofluorene-4-carbohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9-Oxofluorene-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to undergo redox reactions also contributes to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Oxofluorene-4-carboxylic acid: A precursor to 9-Oxofluorene-4-carbohydrazide with similar structural features.
Fluorenone derivatives: Compounds with a ketone group at the 9th position of the fluorene ring.
Hydrazide derivatives: Compounds containing the hydrazide functional group attached to various aromatic or aliphatic backbones.
Uniqueness
This compound is unique due to the combination of the fluorene backbone and the hydrazide functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
401602-57-1 |
|---|---|
Fórmula molecular |
C14H10N2O2 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
9-oxofluorene-4-carbohydrazide |
InChI |
InChI=1S/C14H10N2O2/c15-16-14(18)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)17/h1-7H,15H2,(H,16,18) |
Clave InChI |
XMLBZKSMGZQELQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate](/img/structure/B14253268.png)
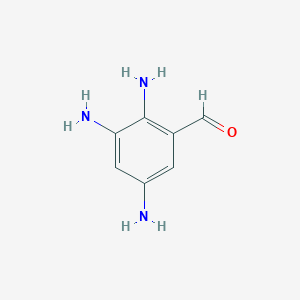
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, phenylmethyl ester](/img/structure/B14253271.png)
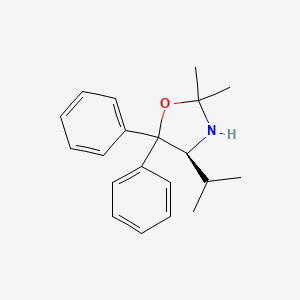
![4-Chloro-6-[5-(4-methoxyphenyl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14253276.png)
